Magnesium clofibrate
Overview
Description
Magnesium clofibrate is a compound formed by the combination of magnesium and clofibrate. Clofibrate is a lipid-lowering agent used to control high cholesterol and triglyceride levels in the blood. It belongs to the class of fibrates and works by increasing the activity of lipoprotein lipase, which promotes the conversion of very low-density lipoprotein to low-density lipoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium clofibrate can be synthesized by reacting magnesium hydroxide with clofibric acid. The reaction typically involves dissolving clofibric acid in an appropriate solvent, such as ethanol, and then adding magnesium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as spray drying or liquisolid compact technology. These methods enhance the dissolution rate and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium clofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: Magnesium oxide.
Reduction: Various reduced forms of clofibrate.
Substitution: Derivatives of clofibrate with different functional groups.
Scientific Research Applications
Magnesium clofibrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving lipid metabolism.
Biology: Investigated for its effects on lipid levels and potential therapeutic benefits in treating hyperlipidemia.
Medicine: Studied for its potential to lower cholesterol and triglyceride levels, thereby reducing the risk of cardiovascular diseases.
Industry: Utilized in the formulation of pharmaceuticals aimed at managing lipid disorders
Mechanism of Action
Magnesium clofibrate exerts its effects by increasing the activity of extrahepatic lipoprotein lipase. This enzyme promotes the breakdown of triglycerides in lipoproteins, converting very low-density lipoprotein to low-density lipoprotein and subsequently to high-density lipoprotein. This process helps in reducing the levels of triglycerides and cholesterol in the blood .
Comparison with Similar Compounds
Gemfibrozil: Another fibrate used to lower lipid levels.
Fenofibrate: A fibrate that is more potent and has a longer duration of action compared to clofibrate.
Bezafibrate: A fibrate with similar lipid-lowering effects but different pharmacokinetic properties.
Uniqueness of Magnesium Clofibrate: this compound is unique due to its combination with magnesium, which may enhance its bioavailability and therapeutic effects. The presence of magnesium also adds potential benefits related to magnesium’s role in various physiological processes .
Properties
IUPAC Name |
magnesium;2-(4-chlorophenoxy)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMULEBHDFQHNX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2MgO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932769 | |
Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14613-30-0 | |
Record name | Magnesium clofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014613300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium clofibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM CLOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11SP157PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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